molecular formula C13H11ClN4S B2913246 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852372-99-7

3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B2913246
CAS-Nummer: 852372-99-7
Molekulargewicht: 290.77
InChI-Schlüssel: GYHIMZYFXSDXKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-chlorophenyl group and at position 6 with an ethylthio moiety. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, contributing to lipophilicity and target binding, while the ethylthio substituent may influence electronic properties and metabolic stability .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S/c1-2-19-12-8-7-11-15-16-13(18(11)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHIMZYFXSDXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazine with ethylthio-substituted pyridazine derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: Evaluated for its potential as a pesticide or herbicide due to its biological activity.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to cellular function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Compounds and Their Properties

Compound Name / CAS No. Substituents (Position 3 / 6) Molecular Weight Biological Activity Potency/Selectivity Source Evidence
Target Compound 3: 4-Chlorophenyl; 6: Ethylthio ~298.76* Inferred PDE4 inhibition N/A N/A
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18) 3: 2,5-Dimethoxyphenyl; 6: Complex aryloxy 508.52 PDE4A inhibitor IC₅₀ < 10 nM; >100-fold selectivity
6-[(4-Chlorophenyl)thio]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 289661-47-8) 3: Phenyl; 6: 4-Chlorophenylthio 338.81 Not specified N/A
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine 3: 4-Chlorobenzylthio; 6: 2-Thienyl 358.86 Not specified N/A
6-(4-Chlorophenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one 3: Ketone; 6: 4-Chlorophenylthio 338.81 Not specified N/A
6-(1-Methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine 3: Indazolylthio; 6: Pyrazolyl 403.45 c-MET kinase inhibitor IC₅₀ < 50 nM (c-MET)
6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine 3: Piperidinyl; 6: 2,4-Dichlorophenyl 349.22 Not specified N/A

*Calculated based on molecular formula C₁₃H₁₀ClN₄S.

Structure-Activity Relationship (SAR) Insights

PDE4 Inhibition :

  • Bulkier substituents at position 6, such as the methoxy-tetrahydrofuran moiety in compound 18, enhance PDE4A binding affinity and isoform selectivity. The ethylthio group in the target compound may offer moderate potency but lower selectivity compared to compound 18 .
  • Electron-withdrawing groups (e.g., chloro) at position 3 improve metabolic stability and target engagement .

Kinase Inhibition :

  • Thioether-linked heterocycles at position 3 (e.g., indazolylthio in ) confer potent c-MET inhibition, highlighting the scaffold’s versatility for kinase targets .

Impact of Heteroaromatic Substituents :

  • Thienyl () or pyrazolyl () groups at position 6 modulate solubility and cellular permeability, influencing in vivo efficacy .

Physicochemical Properties

  • Metabolic Stability : Ethylthio substituents (target compound) may undergo slower oxidative metabolism compared to benzylthio () or aryloxy groups (compound 18) .

Biologische Aktivität

The compound 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The general synthetic route includes:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and thioketones to construct the triazole framework.
  • Substitution Reactions : Introducing the ethylthio and chlorophenyl groups through nucleophilic substitution reactions.
  • Purification : The final product is purified by recrystallization or chromatography.

Example Synthetic Pathway

  • Starting Materials : 4-chlorobenzaldehyde, ethyl thioacetate, and hydrazine hydrate.
  • Reagents : Potassium hydroxide (KOH) for deprotonation and cyclization.
  • Yield : Typically yields around 70-90% depending on reaction conditions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazolo-pyridazines. For instance, compounds similar to 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine have shown significant antiproliferative effects against various cancer cell lines.

  • Cell Lines Tested : A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma).
  • Mechanism of Action : These compounds may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
CompoundCell LineIC50 (μM)Mechanism
4qA5490.008Tubulin inhibition
4qSGC-79010.014Tubulin inhibition
4qHT-10800.012Tubulin inhibition

Antiviral Activity

In addition to anticancer properties, triazole compounds have been explored for their antiviral activities. Research indicates that modifications to the triazole ring can enhance binding affinity to viral proteins.

  • Activity Against Viruses : Some derivatives have shown effectiveness against viral replication in vitro.
  • Mechanism of Action : These compounds may disrupt viral entry or replication processes.

Case Study 1: Antiproliferative Activity Evaluation

A study conducted on a series of triazolo-pyridazines demonstrated their potential as anticancer agents. The compound 4q , structurally similar to 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine , exhibited remarkable antiproliferative activity across multiple cancer cell lines. The study utilized both in vitro assays and molecular modeling to elucidate its mechanism of action.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of various triazole derivatives against Hepatitis C Virus (HCV). The results indicated that certain substitutions on the triazole ring significantly increased antiviral activity, suggesting that similar modifications could enhance the efficacy of 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine against viral targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.